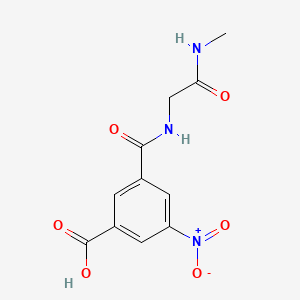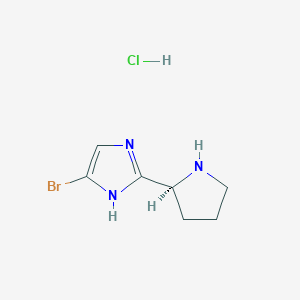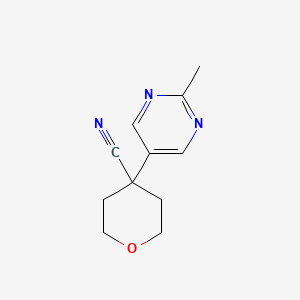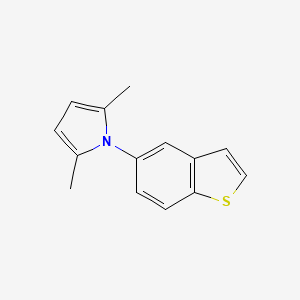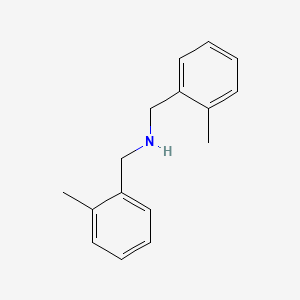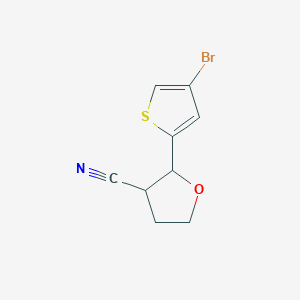
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile is a chemical compound that belongs to the class of heterocyclic compounds containing a thiophene ring substituted with a bromine atom
准备方法
The synthesis of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.
化学反应分析
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield the corresponding thiol or thioether derivatives.
科学研究应用
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Materials Science: The compound’s unique structure makes it useful in the design and synthesis of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives synthesized from this compound .
相似化合物的比较
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile can be compared with other similar compounds such as:
(4-Bromo-thiophen-2-yl)-acetonitrile: This compound shares the thiophene ring and bromine substitution but differs in the functional groups attached to the ring.
2-(4-Bromo-thiophen-2-yl)-ethylamine hydrochloride: This compound has a similar thiophene ring structure but includes an ethylamine group instead of the tetrahydrofuran and carbonitrile groups.
属性
分子式 |
C9H8BrNOS |
|---|---|
分子量 |
258.14 g/mol |
IUPAC 名称 |
2-(4-bromothiophen-2-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C9H8BrNOS/c10-7-3-8(13-5-7)9-6(4-11)1-2-12-9/h3,5-6,9H,1-2H2 |
InChI 键 |
RQOKCCIIZAFMPK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C1C#N)C2=CC(=CS2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(2-amino-5-chlorophenyl)sulfanylmethyl]benzoate](/img/structure/B8700544.png)
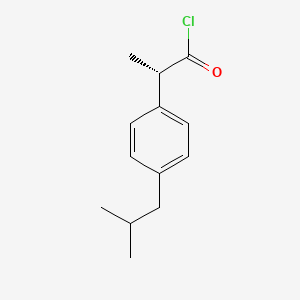
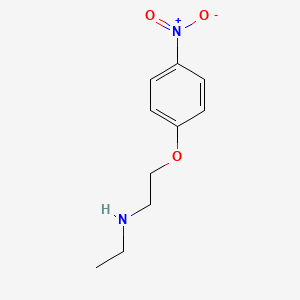
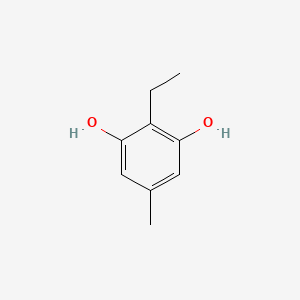
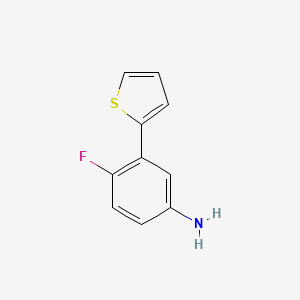
![4-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B8700582.png)
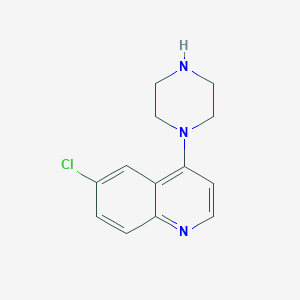
![4-[2-(1,2-Dihydroquinolin-2-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8700591.png)
